molecular formula C6H7NOS B1347118 N-(3-Thienyl)acetamide CAS No. 42602-67-5

N-(3-Thienyl)acetamide

Cat. No.: B1347118
CAS No.: 42602-67-5
M. Wt: 141.19 g/mol
InChI Key: QHXQVXGAEYDJCR-UHFFFAOYSA-N
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Description

N-(3-Thienyl)acetamide: is an organic compound with the molecular formula C6H7NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acylation of 3-Aminothiophene: One common method involves the acylation of 3-aminothiophene with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the generated acid.

    Paal-Knorr Synthesis: Another method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide to form the thiophene ring, followed by acylation to introduce the acetamide group.

Industrial Production Methods: Industrial production often involves the acylation method due to its simplicity and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Thienyl)acetamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetamide group to an amine using reagents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry: N-(3-Thienyl)acetamide is used as an intermediate in the synthesis of more complex thiophene derivatives. It is also employed in the study of reaction mechanisms involving thiophene compounds.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its structure allows for modifications that can enhance biological activity.

Industry: In the industrial sector, this compound is used in the production of organic semiconductors and light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of N-(3-Thienyl)acetamide in biological systems involves its interaction with specific molecular targets. For instance, in anti-inflammatory applications, it may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. The thiophene ring can interact with various biological pathways, influencing cellular processes and leading to the desired therapeutic effects.

Comparison with Similar Compounds

    N-Methylacetamide: Similar in structure but lacks the thiophene ring, leading to different chemical and biological properties.

    N-Ethylacetamide: Another acetamide derivative with different substituents, affecting its reactivity and applications.

    3-Acetamidothiophene: Closely related but with variations in the acetamide group positioning.

Uniqueness: N-(3-Thienyl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors and medicinal chemistry.

Properties

IUPAC Name

N-thiophen-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-5(8)7-6-2-3-9-4-6/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXQVXGAEYDJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195367
Record name N-3-Thienylacetamide
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Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42602-67-5
Record name N-3-Thienylacetamide
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Record name N-3-Thienylacetamide
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Record name 42602-67-5
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Record name N-3-Thienylacetamide
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Record name N-3-thienylacetamide
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Record name N-3-THIENYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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